molecular formula C15H15BrClN3O2S B4184458 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B4184458
M. Wt: 416.7 g/mol
InChI Key: JDFSXIGDDGTTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiadiazole family and is known for its unique chemical structure and properties.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various fields of research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that the compound works by targeting specific proteins that are involved in the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potency and specificity. The compound has been shown to be highly effective in inhibiting cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide. One area of research is in the development of new drugs that are based on the structure of this compound. Another area of research is in the investigation of the compound's effects on other diseases, such as diabetes and neurodegenerative diseases. Additionally, research could be done to improve the solubility and bioavailability of the compound, which would make it more effective as a potential drug candidate.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN3O2S/c1-2-11(22-12-6-5-9(16)7-10(12)17)13(21)18-15-20-19-14(23-15)8-3-4-8/h5-8,11H,2-4H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFSXIGDDGTTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2CC2)OC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
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2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 6
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2-(4-bromo-2-chlorophenoxy)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

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